molecular formula C6H2Cl3NO B6305203 2,3,4-Trichloro-5-formylpyridine CAS No. 1879026-21-7

2,3,4-Trichloro-5-formylpyridine

Cat. No.: B6305203
CAS No.: 1879026-21-7
M. Wt: 210.4 g/mol
InChI Key: XYKRUZCUMUJXAX-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-formylpyridine is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 g/mol . It is also known by its IUPAC name, 4,5,6-trichloronicotinaldehyde . This compound is characterized by the presence of three chlorine atoms and a formyl group attached to a pyridine ring, making it a highly functionalized pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with sulfur oxychloride in ethylene dichloride as a solvent . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product. The molar ratio of 5-chlorouracil to sulfur oxychloride can vary, but typical ratios range from 1:1 to 1:30, with reflux times ranging from 1 to 60 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar chlorination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,3,4-Trichloro-5-pyridinecarboxylic acid.

    Reduction: 2,3,4-Trichloro-5-hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-formylpyridine and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloro-4-formylpyridine
  • 2,4,5-Trichloro-3-formylpyridine
  • 2,3,4-Trichloro-6-formylpyridine

Uniqueness

2,3,4-Trichloro-5-formylpyridine is unique due to the specific positioning of its chlorine atoms and formyl group on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other chlorinated pyridine derivatives .

Properties

IUPAC Name

4,5,6-trichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRUZCUMUJXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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